molecular formula C11H14BrFO B14060303 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene

Cat. No.: B14060303
M. Wt: 261.13 g/mol
InChI Key: RYQBDPANXNBFEE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1-bromo-3-chloropropane as a starting material, which undergoes a nucleophilic substitution reaction with 5-ethoxy-2-fluorobenzene under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxy and fluorine groups can enhance its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethoxy-1-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

RYQBDPANXNBFEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)CCCBr

Origin of Product

United States

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